

# Tyk2-IN-16: A Deep Dive into its Kinome Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tyk2-IN-16 |           |
| Cat. No.:            | B12377084  | Get Quote |

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity profile of **Tyk2-IN-16**, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), across the human kinome.

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a crucial role in the signaling pathways of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3][4][5] These cytokines are central to immune regulation and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, selective inhibition of Tyk2 is a promising therapeutic strategy for these conditions.

#### **Kinome Selectivity Profile of Tyk2-IN-16**

**Tyk2-IN-16** has been identified as a potent inhibitor of the Tyk2 pseudokinase (JH2) domain, with a reported IC50 of less than 10 nM. While comprehensive kinome-wide screening data for **Tyk2-IN-16** from publicly accessible sources remains limited, the originating patent WO2023220046A1 suggests a high degree of selectivity for Tyk2 over other members of the JAK family.[6]

To provide a comparative perspective, this guide presents the selectivity profile of a representative highly selective Tyk2 inhibitor, deucravacitinib (BMS-986165), which, like **Tyk2-IN-16**, targets the TYK2 pseudokinase domain.[7] This allows for an informed understanding of the level of selectivity that can be achieved with this class of inhibitors.



| Kinase     | Deucravacitinib (BMS-<br>986165) IC50 (nM) | Fold Selectivity vs. Tyk2 |
|------------|--------------------------------------------|---------------------------|
| Tyk2 (JH2) | 0.2                                        | 1                         |
| JAK1 (JH2) | >1000                                      | >5000                     |
| JAK2 (JH2) | 2600                                       | 13000                     |
| JAK3 (JH1) | >5000                                      | >25000                    |

Data for deucravacitinib is sourced from published scientific literature and serves as a reference for the expected selectivity of a highly selective allosteric Tyk2 inhibitor.[7]

## **Tyk2 Signaling Pathway**

Tyk2 functions as a critical intermediary in the signaling cascade initiated by the binding of cytokines such as IL-12, IL-23, and Type I IFNs to their respective receptors. This binding event leads to the activation of Tyk2 and its associated JAK partner (JAK1 or JAK2), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[2][4][5]





Click to download full resolution via product page

Caption: Tyk2-mediated signaling pathways for IL-12, IL-23, and Type I IFNs.

### **Experimental Protocols**

The determination of a kinase inhibitor's selectivity profile is typically achieved through kinomewide screening assays. The KINOMEscan<sup>™</sup> platform from Eurofins DiscoverX is a widely used competition binding assay for this purpose.

#### **KINOMEscan™** Assay Principle

The KINOMEscan<sup>™</sup> assay is an ATP-independent method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound



indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.[8][9][10]



Click to download full resolution via product page

Caption: A simplified workflow of the KINOMEscan™ competition binding assay.



#### **Detailed Experimental Steps:**

- Preparation of Reagents: The DNA-tagged kinases, immobilized active-site directed ligands, and the test compound (Tyk2-IN-16) are prepared in appropriate buffers.
- Assay Plate Setup: The test compound is serially diluted and added to the wells of a microtiter plate.
- Incubation: A mixture of the DNA-tagged kinase and the immobilized ligand is added to the
  wells containing the test compound. The plate is incubated to allow for competitive binding to
  reach equilibrium.
- Washing: The wells are washed to remove unbound kinase and test compound.
- Elution: The bound kinase-DNA conjugate is eluted from the immobilized ligand.
- Quantification by qPCR: The amount of eluted kinase-DNA is quantified using quantitative polymerase chain reaction (qPCR).
- Data Analysis: The percentage of kinase inhibition is calculated by comparing the amount of bound kinase in the presence of the test compound to the amount bound in a control sample (without the test compound). This data is then used to generate a kinome-wide selectivity profile.

By providing a highly selective inhibition of Tyk2, molecules like **Tyk2-IN-16** hold the potential for a more targeted therapeutic approach with a reduced risk of off-target effects compared to broader-acting JAK inhibitors. Further disclosure of comprehensive kinome-wide selectivity data for **Tyk2-IN-16** will be crucial for its continued development and clinical translation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses -PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. WO2023220046A1 Tyk2 inhibitors Google Patents [patents.google.com]
- 7. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- To cite this document: BenchChem. [Tyk2-IN-16: A Deep Dive into its Kinome Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377084#selectivity-profile-of-tyk2-in-16-across-the-kinome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com